(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-chloro-3-methylbenzenamine with carbon disulfide and an oxidizing agent such as hydrogen peroxide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole and thiophene rings through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Uniqueness
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is unique due to its specific combination of benzo[d]thiazole and thiophene rings, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Biological Activity
The compound (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic derivative that combines elements of thiazole and thiophene, two moieties known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring fused with a thiophene carboxamide, which is crucial for its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole and thiophene derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been linked to enhanced activity. For example:
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound 1 | A-431 (human epidermoid carcinoma) | 1.98 |
Compound 2 | Jurkat (human T lymphocyte) | 1.61 |
These findings suggest that modifications to the structure can lead to varying degrees of cytotoxicity, indicating a structure-activity relationship (SAR) that is critical for drug development .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. Studies suggest that these compounds may induce apoptosis through the modulation of key signaling pathways, including those involving Bcl-2 family proteins. Molecular dynamics simulations have shown that these compounds interact primarily through hydrophobic contacts, which are essential for their binding affinity .
Case Studies and Research Findings
- In Vitro Studies : A study investigating the effects of thiazole derivatives on DNA synthesis in bovine aortic endothelial cells found that certain N-glycosyl-thiophene-2-carboxamides inhibited cell proliferation effectively. The results indicated that structural modifications significantly influenced biological activity .
- Antimicrobial Activity : Thiophene derivatives have been reported to exhibit antimicrobial properties. For instance, compounds similar to this compound were evaluated for their ability to inhibit bacterial growth, showcasing potential as antimicrobial agents .
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c1-16-11-8(14)4-2-5-9(11)19-13(16)15-12(17)10-6-3-7-18-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDAGZAPQJNLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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